molecular formula C5H6BrO4- B14347748 2-Bromo-4-methoxy-4-oxobutanoate CAS No. 98298-18-1

2-Bromo-4-methoxy-4-oxobutanoate

Cat. No.: B14347748
CAS No.: 98298-18-1
M. Wt: 210.00 g/mol
InChI Key: AZAOWIVCNSVXSE-UHFFFAOYSA-M
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Description

2-Bromo-4-methoxy-4-oxobutanoate is an organic compound with a unique structure that includes a bromine atom, a methoxy group, and a ketone functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-methoxy-4-oxobutanoate typically involves the bromination of 4-methoxy-4-oxobutanoic acid. This can be achieved through the reaction of 4-methoxy-4-oxobutanoic acid with bromine in the presence of a suitable solvent such as acetic acid. The reaction is usually carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, leading to higher efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-methoxy-4-oxobutanoate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-Bromo-4-methoxy-4-oxobutanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme mechanisms.

    Medicine: Explored for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Bromo-4-methoxy-4-oxobutanoate involves its reactivity with various nucleophiles and electrophiles. The bromine atom and the ketone group are key sites for chemical reactions. The compound can form covalent bonds with nucleophiles, leading to the formation of new chemical entities. The methoxy group can also participate in electron-donating interactions, influencing the reactivity of the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-methoxy-4-oxobutanoate is unique due to the presence of both a bromine atom and a methoxy group, which confer distinct reactivity and potential for diverse chemical transformations. This makes it a valuable compound for synthetic applications and research .

Properties

CAS No.

98298-18-1

Molecular Formula

C5H6BrO4-

Molecular Weight

210.00 g/mol

IUPAC Name

2-bromo-4-methoxy-4-oxobutanoate

InChI

InChI=1S/C5H7BrO4/c1-10-4(7)2-3(6)5(8)9/h3H,2H2,1H3,(H,8,9)/p-1

InChI Key

AZAOWIVCNSVXSE-UHFFFAOYSA-M

Canonical SMILES

COC(=O)CC(C(=O)[O-])Br

Origin of Product

United States

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